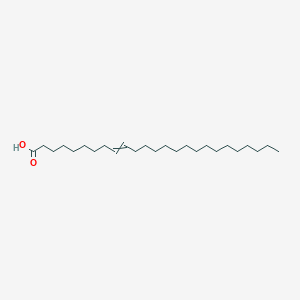

Pentacos-9-enoic acid

Description

Pentacos-9-enoic acid (C₂₅H₄₈O₂) is a monounsaturated very-long-chain fatty acid (VLCFA) with a 25-carbon backbone and a double bond at the ninth position. Its saturated counterpart, pentacosanoic acid (C25:0), and shorter-chain analogs such as pentadecanoic acid (C15:0) are better characterized in industrial and research contexts .

Properties

CAS No. |

143883-69-6 |

|---|---|

Molecular Formula |

C25H48O2 |

Molecular Weight |

380.6 g/mol |

IUPAC Name |

pentacos-9-enoic acid |

InChI |

InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h16-17H,2-15,18-24H2,1H3,(H,26,27) |

InChI Key |

YFWPHBCMKIOIJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacos-9-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid. Another method involves the hydrolysis of nitriles, where an alkyl nitrile is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated hydrocarbons. This process uses metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the carbon-carbon double bond, resulting in the formation of the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions

Pentacos-9-enoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon.

Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Saturated fatty acids

Substitution: Esters, amides

Scientific Research Applications

Pentacos-9-enoic acid has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biodegradable plastics and surfactants

Mechanism of Action

The mechanism of action of pentacos-9-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, its unsaturated nature allows it to participate in signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentacosanoic Acid (C25:0)

- Structure : Fully saturated 25-carbon chain.

- Physical Properties : Higher melting point compared to unsaturated analogs due to the absence of a double bond.

- Applications : Used in laboratory settings for lipid research and as a reference standard in analytical chemistry .

- Safety : Requires standard laboratory precautions (e.g., gloves, respiratory protection) similar to other long-chain fatty acids .

Pentadecanoic Acid (C15:0)

- Structure : Saturated 15-carbon chain.

- Physical Properties : Shorter chain length results in lower viscosity and melting point than C25 analogs.

- Applications : Employed in biochemical studies and as a biomarker for dietary fat intake.

Fluorinated Long-Chain Acids (e.g., Tricosafluorododecanoic Acid)

- Structure : Fluorine atoms replace hydrogen atoms, increasing chemical stability and environmental persistence.

- Regulatory Status : Classified as Substances of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to toxicity and bioaccumulation risks .

Comparative Data Table

*Inferred based on unsaturated fatty acid behavior.

Research Findings and Gaps

- Pentacosanoic Acid: Used in lipidomics to study VLCFA accumulation disorders (e.g., adrenoleukodystrophy) .

- Fluorinated Analogs : ECHA highlights their role in industrial applications but emphasizes restrictions due to ecological risks .

- This compound: Limited data on its metabolic pathways or toxicological profile suggest a critical need for targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.